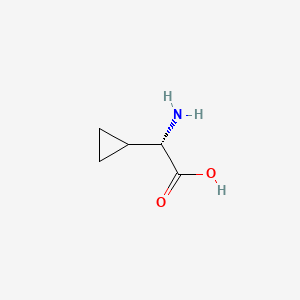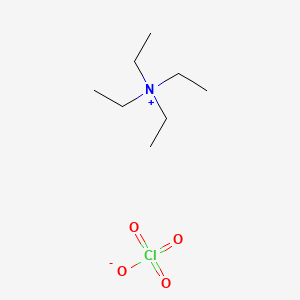
L-Cyclopropylglycin
Übersicht
Beschreibung
L-Cyclopropylglycine is an organic compound with the chemical formula C5H9NO2 . It is a white crystalline solid that is soluble in water and organic solvents. This compound exists in two isomers, D and L forms, with the L form being biologically active.
Wissenschaftliche Forschungsanwendungen
L-Cyclopropylglycine is widely used in scientific research due to its unique properties. It serves as an important unnatural amino acid in pharmaceutical synthesis, where it is used to protect amino acids during peptide and protein synthesis. Additionally, it is utilized in the synthesis of anticancer drugs, antibiotics, and pesticides.
Wirkmechanismus
Target of Action
It is known that l-cyclopropylglycine is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Mode of Action
It is synthesized through various methods, including carbene and ylide addition to alkenes, enzymatic reactions, the kulinkovich cyclopropanation of esters and amides, mirc reactions, the modification of cyclopropanecarbaldehydes by the strecker reaction, and other transformations of functional groups of cyclopropanes .
Biochemical Pathways
It is known that l-cyclopropylglycine is used as a conformationally rigid cyclopropane-containing analog of glutamic acid and proline and also as components of physiologically active peptides .
Pharmacokinetics
It is known that l-cyclopropylglycine is soluble in water and insoluble in ethanol .
Biochemische Analyse
Cellular Effects
The cellular effects of L-Cyclopropylglycine have been studied in cell lines such as HEK293 and SH-SY5Y . It was found that L-Cyclopropylglycine did not affect the level of Ki-67, a proliferation marker, in these cell lines . It did reduce the number of early apoptotic cells, suggesting a protective action .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that L-Cyclopropylglycine does not affect the level of Ki-67 in examined cell lines and distribution of the cells over G1 and G2 phases of the cell cycle .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Cyclopropylglycine can be synthesized through the reaction of cyclopropylamine with methyl aldehyde under controlled conditions. The reaction typically involves the use of a reducing agent to facilitate the formation of the amino acid.
Industrial Production Methods: In an industrial setting, the synthesis of L-Cyclopropylglycine is scaled up using reactors that maintain precise temperature and pressure conditions to ensure high yield and purity. The process involves continuous monitoring and adjustments to optimize the reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions: L-Cyclopropylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Derivatives of L-Cyclopropylglycine with different functional groups.
Vergleich Mit ähnlichen Verbindungen
L-Cyclopropylglycine is unique compared to other similar compounds due to its cyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include other amino acids with different side chains, such as L-Alanine and L-Valine. The presence of the cyclopropyl group in L-Cyclopropylglycine enhances its reactivity and stability, making it a valuable compound in various applications.
List of Similar Compounds
L-Alanine
L-Valine
L-Leucine
L-Isoleucine
Eigenschaften
IUPAC Name |
(2S)-2-amino-2-cyclopropylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363564 | |
| Record name | L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49606-99-7 | |
| Record name | L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)









